molecular formula C18H14O4 B4966844 2-methyl-4-oxo-3-phenyl-4H-chromen-7-yl acetate CAS No. 3211-63-0

2-methyl-4-oxo-3-phenyl-4H-chromen-7-yl acetate

Cat. No. B4966844
CAS RN: 3211-63-0
M. Wt: 294.3 g/mol
InChI Key: DPIAJERHFDBLPT-UHFFFAOYSA-N
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Description

2-methyl-4-oxo-3-phenyl-4H-chromen-7-yl acetate is a synthetic compound that belongs to the class of coumarin derivatives. It has attracted attention in scientific research due to its potential applications in various fields, including medicine, agriculture, and industry.

Mechanism of Action

The mechanism of action of 2-methyl-4-oxo-3-phenyl-4H-chromen-7-yl acetate is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been shown to modulate the expression of genes involved in cell cycle regulation and apoptosis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-methyl-4-oxo-3-phenyl-4H-chromen-7-yl acetate have been extensively studied in vitro and in vivo. In vitro studies have shown that it can induce cell cycle arrest and apoptosis in cancer cells, as well as reduce the production of reactive oxygen species (ROS) and inflammatory mediators. In vivo studies have shown that it can inhibit tumor growth and metastasis, reduce inflammation, and improve antioxidant status.

Advantages and Limitations for Lab Experiments

One advantage of using 2-methyl-4-oxo-3-phenyl-4H-chromen-7-yl acetate in lab experiments is its relatively low toxicity compared to other compounds with similar activities. It is also relatively easy to synthesize and purify. However, one limitation is its poor solubility in water, which can make it difficult to administer in vivo. Another limitation is the lack of comprehensive toxicity and pharmacokinetic data, which limits its potential for clinical applications.

Future Directions

There are several future directions for the study of 2-methyl-4-oxo-3-phenyl-4H-chromen-7-yl acetate. One direction is to explore its potential as a chemotherapeutic agent for the treatment of various types of cancer. Another direction is to investigate its potential as a plant growth regulator and pesticide. Additionally, further studies are needed to elucidate its mechanism of action and pharmacokinetics, as well as to evaluate its safety and efficacy in vivo.

Synthesis Methods

The synthesis of 2-methyl-4-oxo-3-phenyl-4H-chromen-7-yl acetate can be achieved through a multi-step process. The first step involves the condensation of 2-hydroxyacetophenone with benzaldehyde in the presence of a base to form chalcone. The chalcone is then subjected to a cyclization reaction with acetic anhydride and a catalyst to produce the desired product. The yield of this process can be improved by optimizing reaction conditions, such as temperature, reaction time, and catalyst concentration.

Scientific Research Applications

2-methyl-4-oxo-3-phenyl-4H-chromen-7-yl acetate has been studied for its potential applications in various fields. In medicine, it has been shown to exhibit anti-inflammatory, antioxidant, and anticancer activities. In agriculture, it has been investigated for its potential use as a pesticide and plant growth regulator. In industry, it has been explored for its potential use as a fluorescent dye and in the synthesis of other compounds.

properties

IUPAC Name

(2-methyl-4-oxo-3-phenylchromen-7-yl) acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14O4/c1-11-17(13-6-4-3-5-7-13)18(20)15-9-8-14(22-12(2)19)10-16(15)21-11/h3-10H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPIAJERHFDBLPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C2=C(O1)C=C(C=C2)OC(=O)C)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80953989
Record name 2-Methyl-4-oxo-3-phenyl-4H-1-benzopyran-7-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80953989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 7-Acetoxy-2-methylisoflavone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029364
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

7-Acetoxy-2-methylisoflavone

CAS RN

3211-63-0
Record name 7-(Acetyloxy)-2-methyl-3-phenyl-4H-1-benzopyran-4-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3211-63-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC108339
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=108339
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Methyl-4-oxo-3-phenyl-4H-1-benzopyran-7-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80953989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-Acetoxy-2-methylisoflavone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029364
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

161 - 162 °C
Record name 7-Acetoxy-2-methylisoflavone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029364
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

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